molecular formula C24H22N4O4 B2637984 (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 941946-38-9

(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Katalognummer: B2637984
CAS-Nummer: 941946-38-9
Molekulargewicht: 430.464
InChI-Schlüssel: XUNNAOAYYDOFSH-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a quinazolinone derivative featuring a urea linkage and methoxy-substituted aromatic groups. Its (E)-configuration indicates geometric isomerism, which influences its molecular interactions and stability. Structurally, the quinazolinone core is substituted at the 3-position with a 4-methoxybenzyl group and at the 4-position with a urea moiety bearing a 3-methoxyphenyl substituent.

Synthesis of such compounds typically involves palladium-catalyzed cross-coupling or condensation reactions, as seen in analogous quinazolinone derivatives . Characterization relies on spectroscopic techniques (e.g., NMR, IR) and computational methods, such as density-functional theory (DFT), to validate electronic and geometric properties .

Eigenschaften

CAS-Nummer

941946-38-9

Molekularformel

C24H22N4O4

Molekulargewicht

430.464

IUPAC-Name

1-(3-methoxyphenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-18-12-10-16(11-13-18)15-28-22(20-8-3-4-9-21(20)26-24(28)30)27-23(29)25-17-6-5-7-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI-Schlüssel

XUNNAOAYYDOFSH-HPNDGRJYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the quinazolinone core reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate quinazolinone derivative with 3-methoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise as an inhibitor of various cancer cell lines.

Case Studies

  • Inhibition of Tumor Cell Proliferation : Research has indicated that certain derivatives exhibit strong inhibitory effects against liver (HepG2), stomach (MGC-803), and lung (A549) cancer cell lines. These compounds were found to significantly reduce cell viability compared to standard chemotherapy agents like sorafenib and gefitinib .
  • Tubulin Polymerization Inhibition : Some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

Recent studies have also explored the antiviral potential of quinazoline derivatives, including the compound in focus.

Case Studies

  • Inhibition of Reverse Transcriptase : Certain quinazoline derivatives have shown activity against reverse transcriptase, making them potential candidates for treating retroviral infections. For instance, modifications in the molecular structure have led to increased potency against resistant strains of viruses .

Neuroprotective Effects

Emerging evidence suggests that some quinazoline derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticonvulsant Activity : Research involving the synthesis of related compounds has demonstrated anticonvulsant effects in animal models, indicating potential therapeutic applications for epilepsy and other seizure disorders .

Synthesis and Structural Modifications

The synthesis of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves several synthetic routes that allow for structural modifications aimed at enhancing biological activity.

Synthetic Approaches

Various synthetic methodologies have been employed to create derivatives with improved pharmacological profiles. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored to optimize yield and purity .

Table: Comparison of Biological Activities

CompoundActivity TypeTarget Cells/PathwaysReference
Compound AAnticancerHepG2, A549
Compound BAntiviralReverse Transcriptase
Compound CNeuroprotectiveAnticonvulsant

Wirkmechanismus

The mechanism of action of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spectroscopic and Physical Properties

Key comparisons include:

Property Target Compound Compound 4l
Melting Point Not reported 228–230°C
IR Absorption Expected C=O (urea/quinazolinone) ~1700 cm⁻¹ 3177 cm⁻¹ (N–H stretch)
Synthetic Yield Not reported 81%
Substituents 4-Methoxybenzyl, 3-methoxyphenyl urea Bis(4-methoxyphenyl), dimethylpropyl groups

Computational and Analytical Techniques

  • DFT Analysis : The target compound’s electronic structure could be modeled using hybrid functionals incorporating exact exchange, as demonstrated in thermochemical studies .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, applicable to both the target compound and its analogs .
  • Cheminformatics : Connection tables enable systematic comparisons of structural features (e.g., bond types, functional groups) between the target compound and analogs, facilitating database searches and QSAR studies .

Research Findings and Methodological Insights

  • Synthetic Efficiency : Compound 4l’s high yield (81%) suggests optimized conditions for Pd-catalyzed reactions, which could inform the target compound’s synthesis .
  • Spectral Data : Standardized tables (e.g., Pretsch et al.’s spectral data compilations) provide reference values for verifying the target compound’s NMR and IR profiles .
  • Crystallographic Refinement : SHELX’s robustness in handling high-resolution data underscores its utility in confirming the target compound’s stereochemistry .

Biologische Aktivität

The compound (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a quinazoline core substituted with methoxy and benzyl groups, which are critical for its biological activity.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the phosphorylation of ERK1/2, a key pathway in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0ERK1/2 Inhibition
Compound BHepG2 (Liver)10.0Apoptosis Induction
Compound CMGC-803 (Stomach)8.5Cell Cycle Arrest

Enzyme Inhibition

In addition to anticancer activity, quinazoline derivatives have been identified as potent inhibitors of various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are known for their ability to induce apoptosis in cancer cells and have shown promise in preclinical models . The compound under review may exhibit similar properties due to its structural characteristics.

Table 2: Enzyme Inhibition by Quinazoline Derivatives

Enzyme TargetCompound TestedInhibition (%) at 10 µM
HDAC1Compound D75
EGFRCompound E82
JAK3Compound F60

Study on Antiproliferative Effects

A study conducted by Chen et al. synthesized several quinazoline derivatives and evaluated their antiproliferative activities against human cancer cell lines including HepG2, MGC-803, and A549. The most active compound exhibited an IC50 value in the nanomolar range and was shown to induce apoptosis through the activation of reactive oxygen species (ROS) pathways .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between quinazoline derivatives and their target proteins. For example, a related compound demonstrated effective binding to the ATP-binding site of EGFR kinase, suggesting a competitive inhibition mechanism that could be applicable to the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling urea derivatives with quinazolinone precursors. Key steps include cyclization under acidic conditions (e.g., using HCl/EtOH) and optimizing reaction time/temperature via Design of Experiments (DoE) to maximize yield . Reagents like hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) are critical for functional group transformations . Purity (>95%) is validated via HPLC and recrystallization in ethanol/water mixtures .

Q. How is structural characterization validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and urea linkage (e.g., δ 8.2 ppm for NH protons) .
  • X-ray crystallography : Resolves stereochemistry (E-configuration) and hydrogen-bonding networks, as seen in analogous quinazolinone-urea structures .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 434.2) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) at 1–100 µM concentrations .
  • Cellular viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement studies (e.g., for GPCRs) using tritiated analogs .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict bioactivity and binding mechanisms?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., urea carbonyl as H-bond acceptor) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), highlighting π-π stacking with quinazolinone and H-bonds with methoxy groups .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays) .
  • Cell line variability : Compare activity in primary vs. immortalized cells (e.g., differential CYP450 metabolism) .
  • Meta-analysis : Pool data from independent studies using random-effects models to identify outliers .

Q. How are structure-activity relationships (SAR) optimized via substituent modification?

  • Methodology :

  • Functional group swaps : Replace 3-methoxyphenyl with halogenated or bulky substituents to enhance lipophilicity or target affinity .
  • Bioisosteres : Substitute quinazolinone with pyridopyrimidinone to improve metabolic stability .
  • QSPR models : Correlate logP, polar surface area, and IC₅₀ values to prioritize analogs .

Q. What advanced techniques validate target engagement in cellular environments?

  • Methodology :

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., 2–4°C shift indicates binding) .
  • Click chemistry : Incorporate alkyne tags for pull-down assays and proteomic identification of off-targets .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor conformational changes .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 50 µM in EGFR inhibition) may arise from:
    • Assay conditions : Differences in ATP concentration (10 µM vs. 1 mM) .
    • Compound solubility : Use of DMSO >0.1% causes colloidal aggregation .
    • Statistical power : Small sample sizes (n=3 vs. n=6) increase variability .

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